1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324062
InChI: InChI=1S/C20H25NO2/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21/h3-8,11,19,22H,9-10,12-14H2,1-2H3
SMILES:
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol

CAS No.:

Cat. No.: VC16324062

Molecular Formula: C20H25NO2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol -

Specification

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
IUPAC Name 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol
Standard InChI InChI=1S/C20H25NO2/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21/h3-8,11,19,22H,9-10,12-14H2,1-2H3
Standard InChI Key YEBQOZKWVDRCKW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C

Introduction

Structural Analysis and Molecular Properties

Core Architecture and Functional Groups

The molecule features a 3,4-dihydroisoquinolin-2-yl moiety fused to a propan-2-ol backbone, which is further substituted with a 2,4-dimethylphenoxy group. The isoquinoline system provides aromaticity and π-π stacking potential, while the propanol linker introduces hydrophilicity and hydrogen-bonding capabilities. The 2,4-dimethylphenoxy group contributes steric bulk and lipophilicity, likely influencing membrane permeability and target binding.

Table 1: Molecular Properties of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethyl-phenoxy)-propan-2-ol

PropertyValue
IUPAC Name1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol
Molecular FormulaC₂₀H₂₅NO₂
Molecular Weight311.4 g/mol
Canonical SMILESCC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C
InChI KeyYEBQOZKWVDRCKW-UHFFFAOYSA-N

The stereochemistry at the propan-2-ol hydroxyl group remains unspecified in available data, suggesting racemic synthesis or uncharacterized enantiomeric resolution.

Spectroscopic and Computational Predictions

While experimental NMR or mass spectra are absent in public records, computational models predict characteristic signals:

  • ¹H NMR: Aromatic protons (6.8–7.3 ppm), methyl groups (2.1–2.4 ppm), and hydroxyl proton (~3.5 ppm, broad).

  • MS (ESI): Expected [M+H]⁺ peak at m/z 312.4, with fragmentation patterns dominated by cleavage of the propanol linker.

Synthetic Routes and Optimization

Pictet-Spengler Reaction Framework

The Pictet-Spengler reaction—a condensation between β-phenylethylamine derivatives and aldehydes—serves as a plausible starting point for constructing the dihydroisoquinoline core. For this compound, hypothetical steps include:

  • Formation of tetrahydroisoquinoline: Reaction of phenethylamine analogs with formaldehyde or substituted aldehydes under acidic conditions.

  • Alkoxylation: Coupling the isoquinoline intermediate with 2,4-dimethylphenol via nucleophilic substitution or Mitsunobu reaction.

  • Hydroxyl group introduction: Oxidation or reduction steps to install the propan-2-ol moiety.

Biological Activity and Mechanistic Hypotheses

Isoquinoline Derivatives in Drug Discovery

Isoquinoline scaffolds are prevalent in pharmaceuticals targeting G-protein-coupled receptors (GPCRs), kinases, and monoamine oxidases . For example:

  • Anticancer agents: DNA intercalation (e.g., camptothecin analogs).

  • Neuroactive compounds: Dopamine receptor modulation (e.g., tetrabenazine).

The phenolic ether and hydroxyl groups in this compound may facilitate interactions with redox-active enzymes or antioxidant response elements, though direct evidence is lacking .

Putative Targets and Pathways

  • NADPH oxidases: The phenolic group could act as a radical scavenger, attenuating oxidative stress .

  • Sigma receptors: Isoquinoline moieties often bind sigma-1/2 receptors, implicated in neuroprotection and cancer.

  • Antiviral activity: Structural analogs inhibit viral proteases via π-cation interactions.

Comparative Analysis with Structural Analogs

Source 2 lists 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol (C₁₁H₁₅NO, Mw 177.2 g/mol), a simpler analog lacking the phenolic ether group . This compound exhibited 17% inhibition in a high-throughput oxidase assay, suggesting that bulkier substituents (as in the target molecule) may enhance target affinity or selectivity .

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